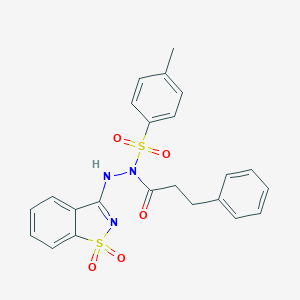
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide, also known as DBIBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBIBS belongs to the class of sulfonohydrazide compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide exerts its biological activity by inhibiting the activity of specific enzymes and proteins. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been found to exhibit potent anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to exhibit anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to exhibit anti-microbial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide also exhibits potent biological activity at low concentrations, making it a cost-effective therapeutic agent. However, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has some limitations for lab experiments. It is relatively unstable under certain conditions and requires careful handling to maintain its activity. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide also has limited solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been shown to exhibit neuroprotective properties in preclinical studies, and further research is needed to evaluate its potential for clinical use. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been shown to exhibit potent anti-inflammatory properties, and further research is needed to evaluate its potential for clinical use in these indications.
Synthesemethoden
The synthesis of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide involves the reaction of 4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide with 1,1-dioxide-1,2-benzisothiazole in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide in high purity. The synthesis method of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide |
|---|---|
Molekularformel |
C23H21N3O5S2 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
N//'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonyl-3-phenylpropanehydrazide |
InChI |
InChI=1S/C23H21N3O5S2/c1-17-11-14-19(15-12-17)33(30,31)26(22(27)16-13-18-7-3-2-4-8-18)24-23-20-9-5-6-10-21(20)32(28,29)25-23/h2-12,14-15H,13,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
VFGYOWLRYMKFOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)CCC2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)CCC2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-triethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301851.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)
![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)